tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
Description
tert-Butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a bicyclic organic compound featuring a pyridine ring fused with a pyrazole moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of pyridine and pyrazole motifs in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)26-19(24)23-11-9-15(10-12-23)18-13-17(21-22-18)14-5-7-16(25-4)8-6-14/h5-8,13,15H,9-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZSYJLIJMGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the tetrahydropyridine ring and the attachment of the tert-butyl ester group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound shares structural similarities with other tert-butyl-substituted heterocycles but differs in substituents and ring systems:
Key Observations :
- Pyrazole vs.
- Substituent Effects : Electron-withdrawing groups (e.g., formyl in ) increase melting points compared to electron-donating groups (e.g., methoxy in the target compound).
- Steric and Stability Factors : The tert-butyl group universally enhances steric protection and metabolic stability across derivatives .
Physicochemical Properties
- Hydrogen Bonding : Pyrazole NH groups in the target compound enable hydrogen-bonding networks, critical for crystal packing and biological target interactions . Thiazole derivatives rely on sulfur and nitrogen lone pairs for weaker interactions .
- Solubility : The 4-methoxyphenyl group in the target compound likely improves lipophilicity compared to polar substituents like formyl or ethoxycarbonyl .
- Thermal Stability : Higher melting points in formyl-substituted thiazoles (91–93°C ) suggest greater crystalline order versus bromomethyl derivatives (68°C ).
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters. Subsequent coupling with a tetrahydro-1(2H)-pyridinecarboxylate scaffold is achieved using cross-coupling reagents like EDCI/HOBt. Key steps include:
- Pyrazole Formation : React 4-methoxyphenylacetone with ethyl trifluoroacetate under acidic conditions to generate the β-keto ester intermediate.
- Cyclocondensation : Treat the intermediate with hydrazine hydrate in ethanol at reflux to yield the 5-(4-methoxyphenyl)-1H-pyrazol-3-yl moiety.
- Piperidine Coupling : Use tert-butyl 4-oxopiperidine-1-carboxylate and a coupling agent (e.g., EDCI) in DMF to attach the pyrazole group.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Routine characterization includes:
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95%).
- NMR Spectroscopy : Confirm the tert-butyl group (singlet at ~1.4 ppm in H NMR) and methoxyphenyl protons (δ 3.8 ppm for OCH). The pyrazole C-H signal appears at δ 6.5–7.2 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 385.2 (calculated for CHNO).
Advanced: What crystallographic methods are suitable for resolving the 3D conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane (1:3).
- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å). Expect triclinic or monoclinic systems based on analogs (e.g., a = 6.0568 Å, b = 12.0047 Å for similar piperazine derivatives) .
- Refinement : Software like SHELXL can refine structures to R-factors <0.04. Pay attention to torsional angles in the pyrazole-piperidine junction to assess steric strain.
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-NH) substituents. Compare bioactivity using in vitro assays (e.g., kinase inhibition).
- Scaffold Variations : Synthesize derivatives with pyrrolidine instead of piperidine (see for analogous substitutions).
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., cyclooxygenase-2) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Reproducibility Checks : Validate results across multiple labs using identical protocols (e.g., ATPase inhibition assays at pH 7.4).
- Analytical Rigor : Perform LC-MS to rule out degradation products. For example, tert-butyl ester hydrolysis can generate carboxylic acid byproducts, altering bioactivity .
- Control Experiments : Compare with structurally validated analogs (e.g., tert-butyl 4-[5-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate) to isolate substituent-specific effects .
Basic: What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing.
- Ventilation : Ensure adequate airflow due to potential dust formation (particle size <10 µm).
- Storage : Keep in a sealed container at 2–8°C, protected from moisture (hygroscopicity observed in analogs) .
Advanced: How can computational chemistry aid in predicting this compound’s reactivity?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates stability under physiological conditions.
- Metabolism Prediction : Software like Schrödinger’s ADMET Predictor can forecast cytochrome P450-mediated oxidation sites (e.g., methoxyphenyl O-demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
